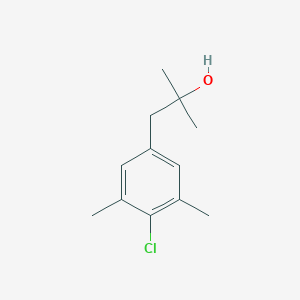
1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with a hydroxyl group attached to a tertiary carbon. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol typically involves the following steps:
Halogenation: The starting material, 3,5-dimethylphenol, undergoes halogenation with chlorine to introduce the chloro group at the para position, forming 4-chloro-3,5-dimethylphenol.
Alkylation: The halogenated phenol is then subjected to alkylation using isobutylene in the presence of an acid catalyst to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of acid catalysts such as sulfuric acid or Lewis acids to facilitate the alkylation step.
Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base or acid catalyst
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Amino or thiol derivatives
Applications De Recherche Scientifique
1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of disinfectants, antiseptics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is primarily due to the presence of the chloro and hydroxyl groups, which enhance its ability to penetrate and disrupt microbial cells.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol can be compared with other similar compounds such as:
4-Chloro-3,5-dimethylphenol: Similar structure but lacks the tertiary hydroxyl group, making it less effective as an antimicrobial agent.
4-Bromo-3,5-dimethylphenol: Similar structure with a bromo group instead of a chloro group, which may alter its reactivity and antimicrobial properties.
2-Chloro-5-hydroxy-1,3-dimethylbenzene: Similar structure but with different positioning of the chloro and hydroxyl groups, affecting its chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both a chloro group and a tertiary hydroxyl group, which confer enhanced antimicrobial properties and make it a valuable compound in various applications.
Propriétés
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-8-5-10(7-12(3,4)14)6-9(2)11(8)13/h5-6,14H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNKRBSJROZFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid](/img/structure/B8001412.png)
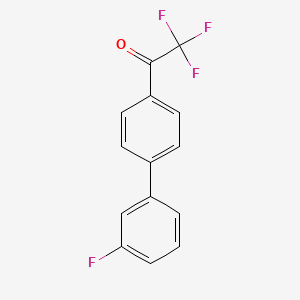
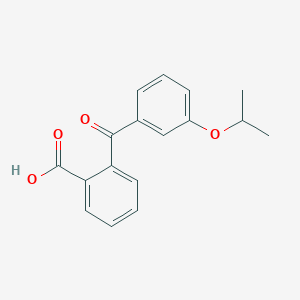
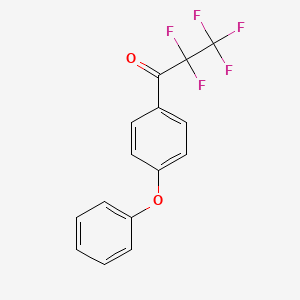
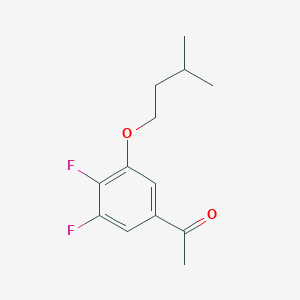
![1-[2-(iso-Pentylthio)phenyl]ethanol](/img/structure/B8001457.png)
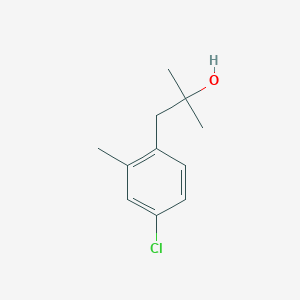
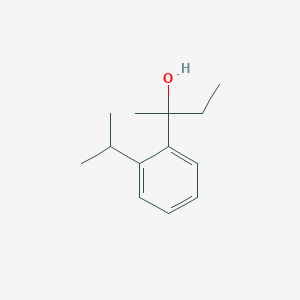
![4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B8001497.png)
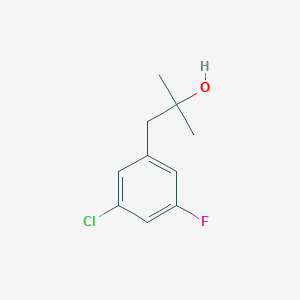
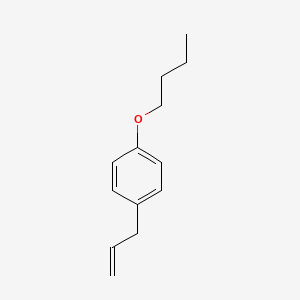
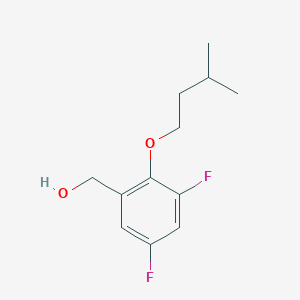
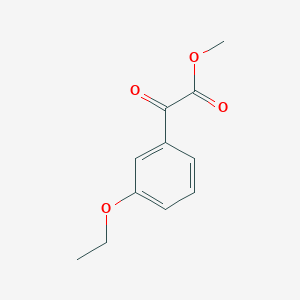
![3-[2-(1,3-Dioxanyl)]-1-(3-methylphenyl)-1-propanol](/img/structure/B8001514.png)
